1-(Bromomethyl)-4-ethoxybenzene

Catalog No.
S765410
CAS No.
2606-57-7
M.F
C9H11BrO
M. Wt
215.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Bromomethyl)-4-ethoxybenzene

CAS Number

2606-57-7

Product Name

1-(Bromomethyl)-4-ethoxybenzene

IUPAC Name

1-(bromomethyl)-4-ethoxybenzene

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

InChI

InChI=1S/C9H11BrO/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2,7H2,1H3

InChI Key

QAYLIWBLUTYRTC-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CBr

Canonical SMILES

CCOC1=CC=C(C=C1)CBr

1-(Bromomethyl)-4-ethoxybenzene is an organic compound with the molecular formula C9H11BrO. It is classified as a brominated aromatic compound and features a bromomethyl group attached to a 4-ethoxybenzene moiety. This compound is known by various names, including p-bromophenetole and 4-bromophenetole, and has a molecular weight of approximately 201.060 g/mol . Its structure consists of a benzene ring substituted at the para position with an ethoxy group and at the 1-position with a bromomethyl group.

  • Nucleophilic Substitution: The bromomethyl group is highly reactive, allowing for nucleophilic substitution reactions. For instance, it can react with nucleophiles such as amines or alcohols to form corresponding substituted products.
  • Elimination Reactions: Under certain conditions, the compound may undergo elimination reactions to form alkenes or other derivatives.
  • Coupling Reactions: It can participate in coupling reactions, particularly in the presence of transition metal catalysts, leading to more complex structures .

Several synthesis methods exist for producing 1-(Bromomethyl)-4-ethoxybenzene:

  • Bromination of Ethoxybenzene: Ethoxybenzene can be treated with bromine in the presence of a Lewis acid catalyst to introduce the bromomethyl group.
  • Alkylation Reactions: The compound can also be synthesized via alkylation of 4-ethoxyphenol with bromoalkanes under basic conditions.
  • Nucleophilic Substitution: Using nucleophiles such as sodium azide or amines in the presence of suitable solvents can yield the desired product through substitution reactions .

1-(Bromomethyl)-4-ethoxybenzene finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
  • Material Science: The compound may be used in the development of polymers and resins due to its reactive bromomethyl group.
  • Chemical Research: It is utilized in synthetic organic chemistry for developing novel compounds through further functionalization .

Interaction studies involving 1-(Bromomethyl)-4-ethoxybenzene typically focus on its reactivity profile. The compound's bromomethyl group allows it to interact with various nucleophiles, leading to diverse chemical transformations. Studies often explore its reactivity in relation to other halogenated compounds and its potential role as a building block in complex organic synthesis .

Several compounds share structural similarities with 1-(Bromomethyl)-4-ethoxybenzene, including:

Compound NameStructure DescriptionUnique Features
1-Bromo-2-methoxybenzeneBromine at position 1, methoxy at position 2Different substitution pattern
4-BromoanisoleBromine at position 4, methoxy at position 1Lacks bromomethyl functionality
1-(Chloromethyl)-4-ethoxybenzeneChlorine instead of bromineDifferent halogen affects reactivity
Ethyl 4-bromobenzoateEster functional group instead of ethoxyDifferent functional group

The uniqueness of 1-(Bromomethyl)-4-ethoxybenzene lies in its specific combination of a bromomethyl group and an ethoxy substituent on the aromatic ring, which influences its reactivity and potential applications compared to similar compounds.

XLogP3

3

Wikipedia

1-(Bromomethyl)-4-ethoxybenzene

Dates

Last modified: 08-15-2023

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